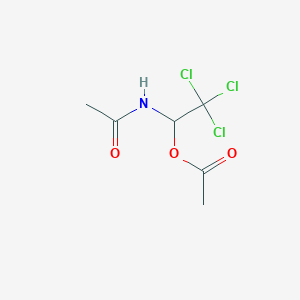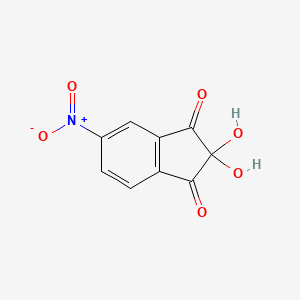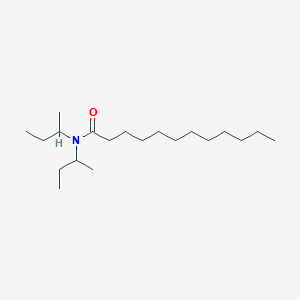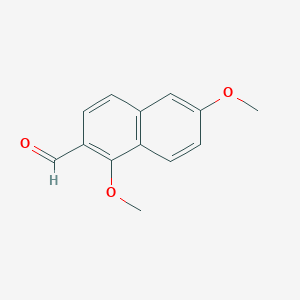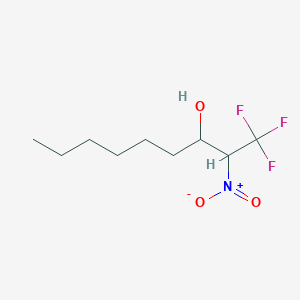
Anthracene, 2,6-bis(decyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene, 2,6-bis(decyloxy)- is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two decyloxy groups attached to the 2 and 6 positions of the anthracene ring. The addition of these alkoxy groups significantly alters the physical and chemical properties of the parent anthracene molecule, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene, 2,6-bis(decyloxy)- typically involves the alkylation of anthracene with decyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve anthracene in DMF.
- Add potassium carbonate to the solution.
- Introduce decyl bromide dropwise while maintaining the reaction mixture under reflux.
- Continue refluxing for several hours until the reaction is complete.
- Cool the reaction mixture and extract the product using an organic solvent such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Anthracene, 2,6-bis(decyloxy)- may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain high-purity compounds.
化学反応の分析
Types of Reactions
Anthracene, 2,6-bis(decyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene or tetrahydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
科学的研究の応用
Anthracene, 2,6-bis(decyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in studies of photophysical properties due to its fluorescence characteristics.
Biology: Utilized in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Applied in the manufacture of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of Anthracene, 2,6-bis(decyloxy)- involves its interaction with molecular targets through its aromatic ring system and alkoxy substituents. The compound can participate in π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions influence its binding affinity and specificity towards various molecular targets, including proteins and nucleic acids. The pathways involved in its mechanism of action are often related to its photophysical properties, making it useful in applications requiring fluorescence or phosphorescence.
類似化合物との比較
Similar Compounds
- Anthracene, 9,10-dimethylanthracene
- Anthracene, 9,10-dibromoanthracene
- Anthracene, 2,6-dimethoxyanthracene
Uniqueness
Anthracene, 2,6-bis(decyloxy)- is unique due to the presence of long alkoxy chains, which enhance its solubility in organic solvents and improve its processability in industrial applications. The decyloxy groups also influence the compound’s photophysical properties, making it suitable for use in optoelectronic devices.
特性
| 105247-23-2 | |
分子式 |
C34H50O2 |
分子量 |
490.8 g/mol |
IUPAC名 |
2,6-didecoxyanthracene |
InChI |
InChI=1S/C34H50O2/c1-3-5-7-9-11-13-15-17-23-35-33-21-19-29-26-32-28-34(22-20-30(32)25-31(29)27-33)36-24-18-16-14-12-10-8-6-4-2/h19-22,25-28H,3-18,23-24H2,1-2H3 |
InChIキー |
YFTLUFCOPKWXDN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide](/img/no-structure.png)

![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)
